molecular formula C18H19F3N4O2S2 B2877636 N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-88-7

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2877636
CAS No.: 868972-88-7
M. Wt: 444.49
InChI Key: IZSPRPWHMGBETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic 1,3,4-thiadiazole derivative intended for research and development applications exclusively. This compound is part of a prominent class of heterocyclic molecules known for their significant biological activities and utility in medicinal chemistry. Researchers value this specific molecule for its hybrid structure, which combines a cyclohexanecarboxamide moiety with a (trifluoromethyl)phenyl group; the CF3 group is widely recognized in drug discovery for its ability to enhance metabolic stability, membrane permeability, and binding affinity. Its primary research applications include serving as a key intermediate in the synthesis of novel pharmacologically active molecules. It is utilized in high-throughput screening assays to identify potential lead compounds for various therapeutic areas. The compound is also valuable for structure-activity relationship (SAR) studies, helping to elucidate the role of the 1,3,4-thiadiazole core and its substituents in interacting with biological targets. Based on analogues, this chemical class is frequently investigated for its potential in developing new agents with antibacterial, antifungal, and anticancer properties. The product is offered with comprehensive analytical data to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory handling procedures, including the use of personal protective equipment, should be observed. For specific storage and handling information, please refer to the supplied Safety Data Sheet.

Properties

IUPAC Name

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-7-4-8-13(9-12)22-14(26)10-28-17-25-24-16(29-17)23-15(27)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSPRPWHMGBETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Thiadiazole Substituent Carboxamide Group Notable Features Reported Activity Reference
Target Compound (2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio Cyclohexanecarboxamide Trifluoromethyl, conformational rigidity Inferred antimicrobial/antitumor* -
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio Phenyl High yield (97%), simple synthesis Inhibition at 50 µg/ml
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 5-oxopyrrolidine Fluorine-enhanced solubility Not specified
Pharmacopeial Forum Derivatives (m, n) Thiadiazolethio-methyl Bicyclic systems Structural complexity Not specified

*Inferred based on structural similarities to 1,3,4-thiadiazole derivatives with confirmed activities .

Research Implications and Gaps

  • Activity Data : Direct biological testing of the target compound is needed to validate inferred antimicrobial/antitumor properties.
  • Synthetic Optimization : Comparative studies on yields and purity between the target compound and analogues (e.g., 4a) could guide scalable synthesis.
  • Structure-Activity Relationships (SAR) : Systematic substitution of the trifluoromethyl group or cyclohexane ring could refine potency and selectivity.

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